2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core linked via a methyl group to a piperidine ring. The piperidine moiety is further substituted with a methoxy group connected to a 3-methylpyridine unit. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in targeting neurological or oncological pathways .
Properties
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-16-5-4-9-21-20(16)25-15-17-7-11-23(12-8-17)13-18-14-24-10-3-2-6-19(24)22-18/h2-6,9-10,14,17H,7-8,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFWWBYSXEBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the compound. For instance, as CDK inhibitors, they can interfere with the cell cycle, and as calcium channel blockers, they can affect the flow of calcium ions into cells.
Biochemical Pathways
As a calcium channel blocker, it could influence the calcium signaling pathway.
Biological Activity
The compound 2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their unique nitrogen-containing heterocyclic structures, which contribute to a wide range of biological activities. These compounds have shown efficacy in various therapeutic areas, including:
- Anticancer
- Antiviral
- Antibacterial
- Anti-inflammatory
- Anticonvulsant
Recent studies highlight the potential of imidazo[1,2-a]pyridine derivatives in drug development due to their ability to interact with multiple biological targets and pathways.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds such as IP-Se-06 have demonstrated selective activity against glioblastoma cells with an IC50 value of 1.8 µM, suggesting a promising avenue for cancer therapy . The mechanism involves modulation of intracellular redox states and inhibition of key survival pathways.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been reported to possess antimicrobial properties. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibiotics . The structure of these compounds allows them to penetrate bacterial membranes effectively.
Neuropharmacological Effects
Some derivatives have shown anticonvulsant effects in animal models. Their action may be attributed to the modulation of neurotransmitter systems and ion channels . This opens up possibilities for developing treatments for epilepsy and other neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine compounds is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituent Variations : Different functional groups can enhance or diminish biological efficacy.
- Ring Modifications : Alterations in the imidazo ring structure can lead to significant changes in pharmacological profiles.
A comprehensive SAR analysis can guide the design of more potent and selective compounds.
1. Antitumor Mechanism of IP-Se-06
A study on IP-Se-06 revealed its dual inhibition of PI3K/mTOR pathways, leading to cell cycle arrest and apoptosis in glioblastoma cells. The selectivity index calculated showed a preference for tumor cells over normal cells, highlighting its therapeutic potential .
2. Antimicrobial Screening
A screening assay conducted using various imidazo[1,2-a]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value lower than that of standard antibiotics .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | IP-Se-06 | 1.8 | Glioblastoma |
| Antibacterial | Derivative A | 5.0 | S. aureus |
| Anticonvulsant | Derivative B | 10.0 | Neuronal receptors |
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : The piperidine-methoxy-pyridine side chain in the target compound may enable dual-targeting mechanisms (e.g., kinase and GPCR modulation), as seen in related piperidine derivatives .
- ADMET Profile : Compared to simpler imidazo[1,2-a]pyridines, the methoxy and methylpyridine groups are predicted to improve metabolic stability and oral bioavailability .
- Therapeutic Potential: Structural parallels with Zolpidem suggest possible neuroactive properties, while the pyridine-piperidine linkage aligns with anticancer scaffolds like 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
